molecular formula C10H7F3N2S B7724760 1-[2-(trifluoromethyl)phenyl]imidazole-2-thiol

1-[2-(trifluoromethyl)phenyl]imidazole-2-thiol

Cat. No.: B7724760
M. Wt: 244.24 g/mol
InChI Key: SHEVDRLIPIJLJW-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]imidazole-2-thiol is a synthetic organic compound with the molecular formula C10H7F3N2S It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring substituted with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(trifluoromethyl)phenyl]imidazole-2-thiol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Trifluoromethyl)phenyl]imidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted imidazole derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-[2-(trifluoromethyl)phenyl]imidazole-2-thiol involves its interaction with molecular targets such as nitric oxide synthase. By inhibiting this enzyme, the compound reduces the production of nitric oxide, which is implicated in various physiological and pathological processes, including depression and stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Trifluoromethyl)phenyl]imidazole-2-thiol is unique due to the presence of both the trifluoromethyl and thiol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]imidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2S/c11-10(12,13)7-3-1-2-4-8(7)15-6-5-14-9(15)16/h1-6H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEVDRLIPIJLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=CN=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=CN=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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